molecular formula C20H17FN4O2S B2479501 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1116030-24-0

2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2479501
CAS No.: 1116030-24-0
M. Wt: 396.44
InChI Key: NYTSXXDUKZCNMQ-UHFFFAOYSA-N
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Description

2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with a unique structure that combines a pyrimidoindole core with a sulfanyl and acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted aniline and a formamide derivative, under acidic or basic conditions.

    Introduction of the fluoro group: This step often involves the use of a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), under controlled conditions to ensure selective fluorination.

    Attachment of the sulfanyl group: This can be done through a nucleophilic substitution reaction using a thiol reagent, such as thiourea, followed by oxidation to form the sulfanyl group.

    Acetamide formation: The final step involves the reaction of the intermediate with an acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and sulfones: Formed from the oxidation of the sulfanyl group.

    Amines: Formed from the reduction of nitro groups.

    Substituted derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit activity against certain diseases or conditions.

    Materials Science: The compound’s unique electronic properties could make it useful in the development of advanced materials, such as organic semiconductors or photovoltaic devices.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding, due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is unique due to the combination of its fluoro, sulfanyl, and acetamide functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-11-3-6-16(27-2)15(7-11)24-17(26)9-28-20-19-18(22-10-23-20)13-8-12(21)4-5-14(13)25-19/h3-8,10,25H,9H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTSXXDUKZCNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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